Cas no 101259-83-0 (1,2-Ethanediamine,N1,N1-diethyl-N2-(2,4,6-trimethylphenyl)-)

1,2-Ethanediamine,N1,N1-diethyl-N2-(2,4,6-trimethylphenyl)- structure
101259-83-0 structure
Product name:1,2-Ethanediamine,N1,N1-diethyl-N2-(2,4,6-trimethylphenyl)-
CAS No:101259-83-0
MF:C15H26N2
MW:234.38034
CID:167365
PubChem ID:58238

1,2-Ethanediamine,N1,N1-diethyl-N2-(2,4,6-trimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1,N1-diethyl-N2-(2,4,6-trimethylphenyl)-
    • N',N'-diethyl-N-(2,4,6-trimethylphenyl)ethane-1,2-diamine
    • ETHYLENEDIAMINE, N,N-DIETHYL-N'-MESITYL-
    • 4-12-00-02656 (Beilstein Handbook Reference)
    • N,N-Diethyl-N'-mesitylethylenediamine
    • DTXSID50143815
    • 101259-83-0
    • BRN 3281531
    • Inchi: InChI=1S/C15H26N2/c1-6-17(7-2)9-8-16-15-13(4)10-12(3)11-14(15)5/h10-11,16H,6-9H2,1-5H3
    • InChI Key: LNVBKHMBEBVVAT-UHFFFAOYSA-N
    • SMILES: CCN(CCNC1C(C)=CC(C)=CC=1C)CC

Computed Properties

  • Exact Mass: 234.20978
  • Monoisotopic Mass: 234.21
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3A^2
  • XLogP3: 3.8

Experimental Properties

  • Density: 0.946
  • Boiling Point: 345.7°Cat760mmHg
  • Flash Point: 121.2°C
  • Refractive Index: 1.536
  • PSA: 15.27
  • LogP: 3.43850

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